Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
CAS No.: 1823324-57-7
Cat. No.: VC16232024
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823324-57-7 |
|---|---|
| Molecular Formula | C8H3ClF4O |
| Molecular Weight | 226.55 g/mol |
| IUPAC Name | 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |
| Standard InChI Key | WXDBGGQBFFHURA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. The ethanone group at the 1-position bears two additional fluorine atoms, resulting in the systematic IUPAC name 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃ClF₄O | |
| Molecular Weight | 226.55 g/mol | |
| CAS No. | 1823324-57-7 | |
| SMILES | C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F | |
| InChIKey | WXDBGGQBFFHURA-UHFFFAOYSA-N |
The planar phenyl ring and electron-withdrawing halogen substituents create a polarized ketone group, facilitating nucleophilic attack and electrophilic substitution reactions.
Synthesis Methods
General Approaches
Synthesis routes for this compound remain proprietary, but analogous aryl ketones are commonly prepared via Friedel-Crafts acylation or halogenation of pre-formed ketones. A plausible pathway involves:
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Friedel-Crafts Acylation: Reaction of 4-chloro-3,5-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃.
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Halogen Exchange: Replacement of chlorine atoms in the ethanone group with fluorine using HF or KF under controlled conditions.
Chemical Properties and Reactivity
Physicochemical Properties
The compound is classified as a Warning (GHS07) due to skin/eye irritation and respiratory sensitization risks .
Reaction Profile
The ketone group participates in classic nucleophilic additions (e.g., Grignard reactions), while the halogenated phenyl ring undergoes electrophilic substitution, albeit slower due to electron-withdrawing effects. Notable reactions include:
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Reduction: Conversion to 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanol using NaBH₄.
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Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under high-temperature conditions.
Biological Activity and Applications
Agrochemical Uses
In agrochemistry, it serves as a precursor for herbicides and pesticides, leveraging its stability under environmental conditions.
Comparison with Structural Analogs
The trifluoro derivative ( ) exhibits greater lipophilicity, while positional isomerism in reduces electrophilicity.
Research Gaps and Future Directions
Current limitations include sparse toxicological data and scalable synthesis challenges. Future work should prioritize:
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Toxicity Profiling: Chronic exposure studies in model organisms.
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Process Optimization: Catalytic methods to improve yield and reduce waste.
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Targeted Drug Delivery: Functionalization for site-specific activity.
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